molecular formula C14H11NO4S B1475324 6-methyl-5,5-dioxobenzo[c][1,2]benzothiazine-9-carboxylic acid CAS No. 1858241-32-3

6-methyl-5,5-dioxobenzo[c][1,2]benzothiazine-9-carboxylic acid

Cat. No.: B1475324
CAS No.: 1858241-32-3
M. Wt: 289.31 g/mol
InChI Key: OCQOTMGZPKWLNU-UHFFFAOYSA-N
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Description

6-methyl-5,5-dioxobenzo[c][1,2]benzothiazine-9-carboxylic acid is a heterocyclic compound with a molecular formula of C13H11NO2S. It is known for its unique structural characteristics, which include a thiazine ring fused with two benzene rings and a carboxylic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-5,5-dioxobenzo[c][1,2]benzothiazine-9-carboxylic acid typically involves the reaction of N-acyl derivatives of 1,2,3,4,4a,10b-Hexahydro-1,4-methano-6H-dibenzo[c,e]-5,6-thiazine-5,5-dioxide with acid chlorides and anhydrides. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-methyl-5,5-dioxobenzo[c][1,2]benzothiazine-9-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazine derivatives with different oxidation states.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of solvents.

Major Products

Major products formed from these reactions include various derivatives of the thiazine ring, such as sulfoxides, sulfones, and substituted thiazines. These products can have different physical and chemical properties, making them useful for various applications.

Scientific Research Applications

6-methyl-5,5-dioxobenzo[c][1,2]benzothiazine-9-carboxylic acid has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: Research into the biological activity of this compound has shown potential for its use in drug discovery and development.

    Medicine: The compound’s potential medicinal properties are being investigated for the treatment of various diseases.

    Industry: In the industrial sector, the compound can be used in the production of advanced materials and as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 6-methyl-5,5-dioxobenzo[c][1,2]benzothiazine-9-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    9-Methoxy-6-methyl-6H-dibenzo[c,e][1,2]thiazine 5,5-dioxide: This compound has a similar structure but with a methoxy group at the 9-position.

    9-Methyl-6H-dibenzo[c,e][1,2]thiazine 5,5-dioxide: This compound lacks the carboxylic acid group present in 6-methyl-5,5-dioxobenzo[c][1,2]benzothiazine-9-carboxylic acid.

Uniqueness

This compound is unique due to the presence of both a carboxylic acid group and a thiazine ring fused with two benzene rings. This unique structure imparts specific chemical and physical properties that make it valuable for various applications in scientific research and industry.

Properties

IUPAC Name

6-methyl-5,5-dioxobenzo[c][1,2]benzothiazine-9-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4S/c1-15-12-7-6-9(14(16)17)8-11(12)10-4-2-3-5-13(10)20(15,18)19/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCQOTMGZPKWLNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)O)C3=CC=CC=C3S1(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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